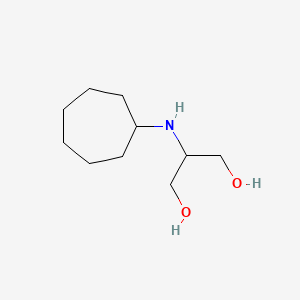

2-(Cycloheptylamino)propane-1,3-diol

Description

2-(Cycloheptylamino)propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a cycloheptylamino group at the central carbon. The cycloheptyl group introduces steric bulk and conformational flexibility, which may influence solubility, crystallinity, and mesophase behavior compared to smaller cyclic or aromatic substituents .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-(cycloheptylamino)propane-1,3-diol |

InChI |

InChI=1S/C10H21NO2/c12-7-10(8-13)11-9-5-3-1-2-4-6-9/h9-13H,1-8H2 |

InChI Key |

HRWNBDPNZURJFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylamino)propane-1,3-diol typically involves the reaction of cycloheptylamine with epichlorohydrin, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in epichlorohydrin, leading to the formation of the diol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylamino)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can be used to replace hydroxyl groups with chlorine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

2-(Cycloheptylamino)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 2-(Cycloheptylamino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Examples :

- 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol (CAS: ST00994)

- 2-(trans-4'-n-Propylcyclohexyl)propane-1,3-diol (CAS: ST00934)

Key Differences :

- Cyclohexyl analogs exhibit defined smectic phases, suggesting the target compound may require longer alkyl chains or polar groups to stabilize liquid crystalline phases .

Aromatic-Substituted Propane-1,3-diol Derivatives

Examples :

- 2-(4-Hydroxyphenyl)propane-1,3-diol (Compound 6)

- 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (Compound 7)

Key Differences :

- Aromatic derivatives exhibit phenolic acidity, making them suitable for antioxidant or drug delivery applications, whereas the cycloheptylamino variant’s basicity may favor coordination chemistry or salt formation .

Amino-Substituted Propane-1,3-diol Polymorphs

Example :

- 2-Amino-2-(2-(4-octylphenyl)ethyl)-propane-1,3-diol (Polymorph disclosed in )

Key Differences :

- The 4-octylphenyl group in the polymorph enhances hydrophobicity, favoring solid-state stability, while the cycloheptylamino group’s flexibility may reduce crystallinity.

Complex Amino-Alcohol Derivatives

Example :

- B3P Ligand: 2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol

Key Differences :

- B3P’s high hydroxyl content and branched structure make it a potent crystallizing agent, whereas the target compound’s simpler structure may prioritize synthetic scalability.

Biological Activity

2-(Cycloheptylamino)propane-1,3-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. We will also discuss relevant case studies and research findings that highlight its significance in various fields.

2-(Cycloheptylamino)propane-1,3-diol is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H19N1O2 |

| Molecular Weight | 185.27 g/mol |

| IUPAC Name | 2-(Cycloheptylamino)propane-1,3-diol |

| Structural Formula | Structural Formula |

Antimicrobial Activity

Research has indicated that 2-(Cycloheptylamino)propane-1,3-diol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Emerging evidence suggests that 2-(Cycloheptylamino)propane-1,3-diol may have neuroprotective effects. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Case Studies

Several case studies have explored the biological activity of 2-(Cycloheptylamino)propane-1,3-diol:

- Antimicrobial Efficacy Study : A study conducted on its efficacy against Staphylococcus aureus showed a significant reduction in bacterial count when treated with varying concentrations of the compound. The results indicated a dose-dependent response with an IC50 value determined to be approximately 50 µg/mL.

- Inflammation Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of 2-(Cycloheptylamino)propane-1,3-diol resulted in a marked decrease in edema and inflammatory markers compared to control groups.

- Neuroprotection in vitro : Neuronal cell cultures exposed to oxidative stress were treated with the compound, revealing a protective effect against cell death and a reduction in reactive oxygen species (ROS) levels.

The biological activity of 2-(Cycloheptylamino)propane-1,3-diol is believed to be mediated through several mechanisms:

- Cell Membrane Disruption : Its amphipathic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation : The compound inhibits signaling pathways that lead to cytokine release, thereby reducing inflammation.

- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, it protects neuronal cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.